molecular formula C9H17ClN4S B15279971 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-amine hydrochloride

4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-amine hydrochloride

Cat. No.: B15279971
M. Wt: 248.78 g/mol
InChI Key: WKERQPIVYRCNDZ-UHFFFAOYSA-N
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Description

4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-amine hydrochloride is a synthetic organic compound featuring a cyclohexane ring substituted with an amine group at position 1 and a 4-methyl-1,2,4-triazole moiety linked via a sulfanyl (-S-) bridge at position 4. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. The sulfanyl group may influence conformational flexibility and pharmacokinetic properties, such as membrane permeability and metabolic stability .

Properties

Molecular Formula

C9H17ClN4S

Molecular Weight

248.78 g/mol

IUPAC Name

4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C9H16N4S.ClH/c1-13-6-11-12-9(13)14-8-4-2-7(10)3-5-8;/h6-8H,2-5,10H2,1H3;1H

InChI Key

WKERQPIVYRCNDZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1SC2CCC(CC2)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The thioether bridge undergoes characteristic nucleophilic and oxidative transformations:

Reaction TypeConditions/ReagentsProducts/OutcomesSource Support
Oxidation H<sub>2</sub>O<sub>2</sub> (30%), RTSulfoxide derivative (unstable)
mCPBA (1.2 eq), CH<sub>2</sub>Cl<sub>2</sub>, 0°CSulfone derivative (stable),
Alkylation Ethyl bromoacetate, K<sub>2</sub>CO<sub>3</sub>, DMFS-alkylated triazole derivatives ,

Key Findings :

  • Sulfone formation occurs selectively under controlled oxidation (mCPBA), preserving the triazole and amine functionality.

  • Alkylation at sulfur requires polar aprotic solvents (DMF) to stabilize intermediates .

Cyclohexylamine Reactivity

The protonated amine engages in acid-base and acylation reactions:

Reaction TypeConditions/ReagentsProducts/OutcomesSource Support
Salt Formation NaOH (aq), pH 7-8Free amine (improves lipophilicity),
Acylation Acetyl chloride, pyridine, 0°CN-acetylcyclohexylamine derivative
Schiff Base Benzaldehyde, EtOH, refluxImine product (confirmed by FT-IR)

Key Findings :

  • Deprotonation restores nucleophilicity, enabling condensations.

  • Acylated derivatives show enhanced stability in biological assays.

Triazole Ring Modifications

The 4-methyl-1,2,4-triazole participates in electrophilic substitutions and coordination:

Reaction TypeConditions/ReagentsProducts/OutcomesSource Support
Halogenation NBS (1 eq), CCl<sub>4</sub>, reflux5-Bromo-triazole derivative
Metal Coordination CuCl<sub>2</sub>, MeOH, RTCu(II) complex (λ<sub>max</sub> 650 nm) ,
Nucleophilic Substitution NaN<sub>3</sub>, DMF, 80°CTriazolo[1,5-a]pyrimidine hybrid

Key Findings :

  • Bromination occurs regioselectively at C5 due to methyl group steric effects .

  • Cu(II) complexes exhibit enhanced electrochemical activity for corrosion inhibition .

Multicomponent Reactions

The compound serves as a scaffold for hybrid pharmacophores:

Hybridization PartnerConditionsBiological Activity (IC<sub>50</sub>)Source Support
Quinolones EDCI/HOBt, DCMAntibacterial (MIC: 0.25–2 μg/mL)
Thiazoles H<sub>2</sub>SO<sub>4</sub>, refluxAnticancer (HT-29: 0.08 μM) ,

Key Findings :

  • Quinolone hybrids demonstrate potency against MRSA comparable to vancomycin .

  • Thiazole-linked analogs inhibit c-Met kinase with submicromolar IC<sub>50</sub> values .

Stability and Degradation

Critical stability parameters under stress conditions:

ConditionObservationsHalf-Life (25°C)Source Support
Acidic (1M HCl)Hydrolysis of sulfanyl linkage2.3 hrs
Alkaline (1M NaOH)Amine deprotonation, no degradation>48 hrs
UV Light (254 nm)Triazole ring decomposition8.5 hrs

Recommendations : Storage at -20°C in amber vials under inert atmosphere.

This reactivity profile positions the compound as a versatile intermediate for developing antimicrobial, anticancer, and materials science applications. Further studies should explore its catalytic potential in asymmetric synthesis and photodynamic therapy.

Scientific Research Applications

4-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)cyclohexan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity, while the amine group can interact with cellular receptors, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related triazole-containing cyclohexanamine derivatives, highlighting key differences in substituents, salt forms, and inferred pharmacological properties.

Compound Name Molecular Formula CAS No. Key Structural Features Pharmacological Implications
4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-amine hydrochloride C₉H₁₅ClN₄S Not provided - Cyclohexanamine core
- 4-Methyltriazole with sulfanyl bridge
- Hydrochloride salt
Enhanced solubility due to hydrochloride; sulfanyl group may improve binding to sulfur-rich targets .
4-(5-Phenyl-1H-1,2,4-triazol-3-yl)cyclohexan-1-amine dihydrochloride C₁₄H₁₉Cl₂N₅ 849353-37-3 - Phenyl-substituted triazole
- Dihydrochloride salt
Increased lipophilicity from phenyl group may enhance CNS penetration but reduce aqueous solubility .
4-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine C₉H₁₄N₄ 1247669-77-7 - Lacks sulfanyl group
- Free base form
Reduced conformational rigidity compared to sulfanyl analogue; potential for altered receptor affinity .
4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine hydrochloride C₂₀H₁₇ClFN₅O₂S Not provided - Pyridine core
- Isoxazole-ethoxy substituent
- Hydrochloride salt
Bulky substituents may limit blood-brain barrier penetration; isoxazole could introduce metabolic liabilities .

Key Observations

Role of the Sulfanyl Group: The sulfanyl bridge in the target compound distinguishes it from analogues like 4-(4-methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine . This group may enhance binding to cysteine-rich enzymatic pockets (e.g., kinases or proteases) and improve solubility compared to non-sulfanyl derivatives.

Salt Form Variations :
The hydrochloride salt in the target compound and 4-[5-[(1R)-1-[5-(3-chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine hydrochloride contrasts with the dihydrochloride form of 4-(5-phenyl-1H-1,2,4-triazol-3-yl)cyclohexan-1-amine . Salt selection impacts bioavailability; dihydrochloride salts may offer higher solubility but require careful pH management.

Substituent Effects: Phenyl vs. Isoxazole-Ethoxy Moiety: Present in 4-[5-[(1R)-1-[5-(3-chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine , this group introduces additional hydrogen-bonding sites but may complicate synthesis and increase molecular weight.

Hypothetical Pharmacokinetic Comparison

Property Target Compound 4-(5-Phenyl-...) Dihydrochloride 4-(4-Methyl-...) Free Base
LogP (Predicted) 1.8 2.4 1.5
Aqueous Solubility (mg/mL) 12.3 (HCl salt) 8.9 (dihydrochloride) 3.2 (free base)
Metabolic Stability (t₁/₂) Moderate Low (due to phenyl) High

Note: Predicted values based on structural analogs and substituent contributions.

Biological Activity

The compound 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-amine hydrochloride is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antioxidant, antibacterial, and anticancer properties, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a triazole ring and a cyclohexane moiety. Its molecular formula is C10H15ClN4SC_{10}H_{15}ClN_4S with a molecular weight of approximately 244.77 g/mol. The compound's structural features contribute to its biological activities.

Antioxidant Activity

Research has indicated that triazole derivatives exhibit significant antioxidant properties. A study assessing various triazole compounds demonstrated that those with sulfanyl groups showed enhanced scavenging abilities against free radicals. The compound was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, revealing an IC50 value comparable to standard antioxidants like ascorbic acid .

CompoundIC50 (μM)Reference
4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-amine hydrochloride0.397
Ascorbic Acid0.87

Antibacterial Activity

The antibacterial efficacy of this compound was assessed against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined through broth dilution methods. Notably, the compound exhibited potent activity against Escherichia coli and Staphylococcus aureus.

BacteriaMIC (μg/mL)Reference
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

Molecular docking studies further elucidated the mechanism of action, showing high binding affinities to bacterial enzyme targets, which supports its potential as an antibacterial agent .

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied due to their ability to inhibit tumor growth. In vitro assays demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells.

Cell LineIC50 (μM)Reference
MCF-7 (Breast Cancer)5.0
HT29 (Colon Cancer)3.5

The structure-activity relationship (SAR) analysis indicates that substituents on the triazole ring enhance cytotoxicity, emphasizing the importance of specific functional groups in maximizing biological activity .

Case Studies

Several case studies have highlighted the therapeutic applications of triazole derivatives:

  • Antioxidant and Antibacterial Study : A comprehensive study investigated various triazole compounds for their antioxidant and antibacterial properties. The results indicated that compounds similar to 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-amine hydrochloride displayed robust activity against multiple bacterial strains and significant antioxidant capabilities .
  • Anticancer Efficacy : In a study focusing on cancer treatment, triazole derivatives were tested against several cancer cell lines. The findings revealed that compounds with similar structural motifs effectively inhibited cell growth, suggesting their potential utility in cancer therapy .

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